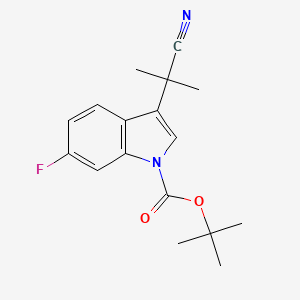
tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate is a synthetic organic compound with the molecular formula C17H20FN2O2. This compound is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a fluoro group and a cyano group in its structure makes it a valuable intermediate in various chemical reactions and potential pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Addition of the Cyano Group: The cyano group can be added through nucleophilic substitution reactions using cyanide sources like sodium cyanide.
tert-Butyl Protection: The carboxylate group is protected using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of fluoroindole ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluoro group can enhance binding affinity to biological targets. The indole core is known to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate
- tert-Butyl 3-(2-cyanopropan-2-yl)-5-fluoro-1H-indole-1-carboxylate
- tert-Butyl 3-(2-cyanopropan-2-yl)-7-fluoro-1H-indole-1-carboxylate
Uniqueness
The presence of the fluoro group at the 6-position in tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate distinguishes it from other similar compounds. This specific positioning can influence its chemical reactivity and biological activity, making it a unique compound for specific applications.
Eigenschaften
Molekularformel |
C17H19FN2O2 |
|---|---|
Molekulargewicht |
302.34 g/mol |
IUPAC-Name |
tert-butyl 3-(2-cyanopropan-2-yl)-6-fluoroindole-1-carboxylate |
InChI |
InChI=1S/C17H19FN2O2/c1-16(2,3)22-15(21)20-9-13(17(4,5)10-19)12-7-6-11(18)8-14(12)20/h6-9H,1-5H3 |
InChI-Schlüssel |
SAYUPNOAOREHPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)F)C(C)(C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


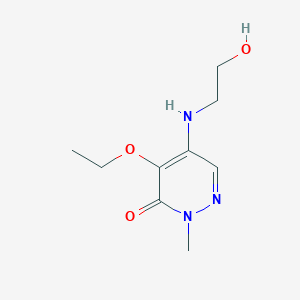
![3-(Pyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13106505.png)

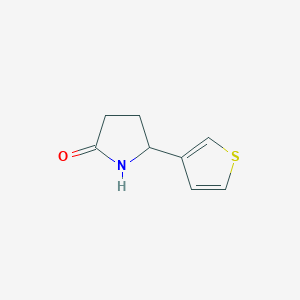
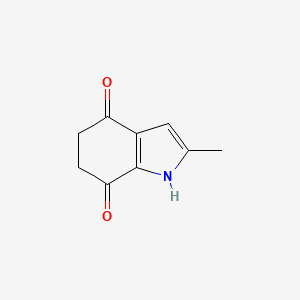
![2H-Imidazo[4,5-E][1,2,3]benzoxadiazole](/img/structure/B13106521.png)
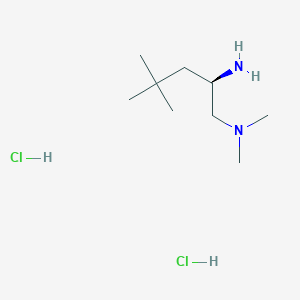
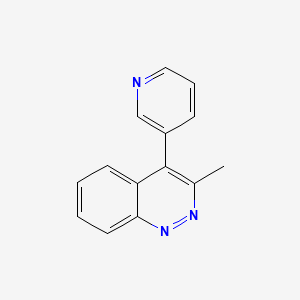
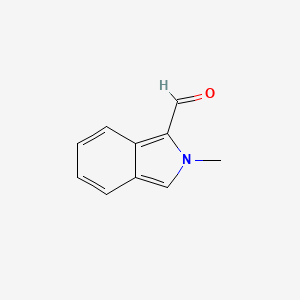
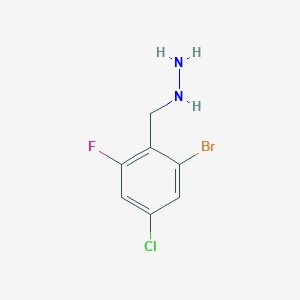
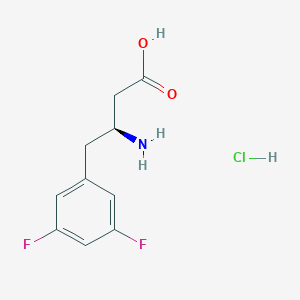
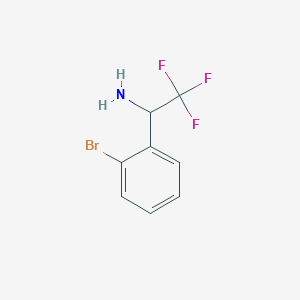
![Imidazo[1,2-a]pyrimidine-5(1h)-thione](/img/structure/B13106584.png)

